N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide
Description
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide is a synthetic organic compound that features a trifluoroethyl group, a pyrazole ring, and an isochromene carboxamide moiety
Properties
IUPAC Name |
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)9-21-8-11(7-19-21)20-14(22)13-12-4-2-1-3-10(12)5-6-23-13/h1-4,7-8,13H,5-6,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIRMDGGHFHWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NC3=CN(N=C3)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrazole derivative to form the trifluoroethyl-pyrazole intermediate. This intermediate is then coupled with a 3,4-dihydro-1H-isochromene-1-carboxylic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The trifluoroethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]pyridine-2-carboxamide
- 2,2,2-trifluoroethyl N-(1-methyl-1H-pyrazol-4-yl)carbamate
Uniqueness
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-3,4-dihydro-1H-isochromene-1-carboxamide is unique due to the combination of its trifluoroethyl group, pyrazole ring, and isochromene carboxamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the pyrazole and isochromene rings provide a framework for diverse chemical modifications and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
